(2R)-2-Hydroxy-2-phenylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Hydroxy-2-phenylethanimidamide is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-2-phenylethanimidamide typically involves the reaction of benzaldehyde with hydroxylamine to form benzaldoxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with an appropriate reagent to introduce the hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Hydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the imidamide group yields the corresponding amine.
Scientific Research Applications
(2R)-2-Hydroxy-2-phenylethanimidamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereochemistry.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-Hydroxy-2-phenylethanimidamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imidamide group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Hydroxy-2-phenylethanimidamide
- 2-Hydroxy-2-phenylethylamine
- 2-Phenylethanimidamide
Uniqueness
(2R)-2-Hydroxy-2-phenylethanimidamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (2S)-2-Hydroxy-2-phenylethanimidamide. The presence of both hydroxy and imidamide functional groups also allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-phenylethanimidamide |
InChI |
InChI=1S/C8H10N2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H3,9,10)/t7-/m1/s1 |
InChI Key |
AFXGCWGNLJLYEZ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=N)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.